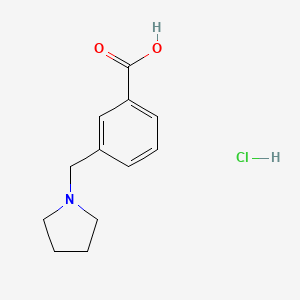

3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride

Description

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORITTZEFSYNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594626 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887922-93-2 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzoic acid derivatives are a critical class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities. The introduction of an aminomethyl group, such as a pyrrolidinylmethyl moiety, can significantly modulate the physicochemical and pharmacological properties of the parent benzoic acid molecule. This modification can influence factors such as solubility, basicity, and the ability to interact with biological targets. 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride represents a specific example of such a derivative, holding potential for investigation in various therapeutic areas. The pyrrolidine ring is a common scaffold in many biologically active compounds, and its incorporation into the benzoic acid structure is a rational strategy in drug design.

Synthesis

The most probable and efficient method for the synthesis of this compound is the Mannich reaction. This versatile three-component condensation reaction involves an active hydrogen compound (in this case, hypothesized to be a precursor to 3-formylbenzoic acid which then undergoes further reaction), formaldehyde, and a secondary amine (pyrrolidine).

Proposed Synthetic Pathway

The synthesis can be envisioned as a one-pot reaction where 3-carboxybenzaldehyde, pyrrolidine, and a reducing agent are combined, followed by salt formation with hydrochloric acid. A plausible reaction scheme is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

3-Carboxybenzaldehyde

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether or as a concentrated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-carboxybenzaldehyde (1.0 equivalent) and dissolve in anhydrous dichloromethane.

-

Amine Addition: To the stirred solution, add pyrrolidine (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture over 20 minutes, maintaining the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(1-Pyrrolidylmethyl)benzoic Acid.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethanol). Add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

-

Isolation and Purification: The hydrochloride salt should precipitate out of the solution. If not, the solvent can be partially evaporated or a non-polar solvent can be added to induce precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization

The structural elucidation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The expected data is summarized below.

Quantitative Data (Hypothetical)

| Property | Expected Value/Observation |

| Physical Appearance | White to off-white crystalline solid |

| Melting Point (°C) | 168 °C[1] |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.72 g/mol |

| Solubility | Soluble in water, methanol, DMSO |

Spectroscopic Data (Expected)

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the methylene protons of the pyrrolidine ring, and the benzylic methylene protons. Due to the hydrochloride salt formation, the protons adjacent to the nitrogen atom will likely be deshielded and may appear as broad signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | br s | 1H | -COOH |

| ~7.5 - 8.2 | m | 4H | Ar-H |

| ~4.0 - 4.2 | s | 2H | Ar-CH₂-N |

| ~3.0 - 3.5 | m | 4H | -N-CH₂- (pyrrolidine) |

| ~1.8 - 2.2 | m | 4H | -CH₂- (pyrrolidine) |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~128 - 140 | Ar-C |

| ~55 - 60 | Ar-CH₂-N |

| ~50 - 55 | -N-CH₂- (pyrrolidine) |

| ~23 - 28 | -CH₂- (pyrrolidine) |

3.2.3. FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 2400 (broad) | O-H stretch (carboxylic acid) |

| ~3000 | C-H stretch (aromatic and aliphatic) |

| ~2700 - 2400 | N-H stretch (ammonium salt) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1200 - 1300 | C-N stretch |

3.2.4. Mass Spectrometry

Mass spectrometry (e.g., ESI-MS) would be used to confirm the molecular weight of the compound. The expected molecular ion peak for the free base would be [M+H]⁺ at m/z 220.13.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or the signaling pathways modulated by this compound. Given its structure as a benzoic acid derivative containing a pyrrolidine moiety, it could be hypothesized to interact with a variety of biological targets. Pyrrolidine-containing compounds are known to exhibit a wide range of pharmacological activities, including but not limited to CNS, anti-inflammatory, and antimicrobial effects. Further research, including in vitro and in vivo screening, would be necessary to elucidate the biological profile of this compound.

Caption: A logical workflow for the biological evaluation of the compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound based on established chemical principles and data from analogous structures. While a specific, detailed experimental protocol and corresponding characterization data for this exact molecule are not currently available in the public literature, the provided hypothetical procedures and expected data serve as a valuable starting point for researchers. The Mannich reaction is proposed as the most viable synthetic route. Further experimental work is required to confirm the synthesis, fully characterize the compound, and explore its potential biological activities. This document aims to facilitate such future research endeavors in the field of medicinal chemistry and drug development.

References

Technical Guide: Physicochemical Properties of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride (CAS No. 887922-93-2). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, such as melting point, solubility, and pKa, as well as for spectral analysis. These methodologies are based on standard practices for similar organic hydrochloride salts and benzoic acid derivatives. A general workflow for the physicochemical characterization of a new chemical entity is also provided.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is fundamental for its application in research and formulation. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various dosage forms. This guide aims to consolidate the known information and provide a framework for its experimental characterization.

Physicochemical Properties

The publicly available quantitative data for this compound is limited. The following table summarizes the currently known properties.

| Property | Value | Source |

| CAS Number | 887922-93-2 | P&S Chemicals[1] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | Chem-Impex International[2] |

| Molecular Weight | 241.71 g/mol | Chem-Impex International[2] |

| Melting Point | 166 - 170 °C | Chem-Impex International[2] |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., a digital Mel-Temp or similar device) is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) starting from a temperature about 20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is reported as the melting point.

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of this compound would be of interest in various aqueous and organic solvents.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions at different pH values, ethanol, methanol, and dichloromethane.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated (e.g., using a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow undissolved solid to settle.

-

An aliquot of the supernatant is carefully removed and filtered to remove any suspended particles.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination

The pKa is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group and the protonated pyrrolidine nitrogen are of interest.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.

-

Procedure:

-

The solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) can be determined from the titration curve. The pH at the half-equivalence point(s) corresponds to the pKa of the ionizable group(s).

-

Spectral Analysis

NMR spectroscopy provides detailed information about the structure of a molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

The sample tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., singlet, doublet, triplet), and the integration of the signals are analyzed to elucidate the structure of the molecule. For the hydrochloride salt, the acidic proton of the carboxylic acid and the N-H proton of the protonated pyrrolidine may be observable, depending on the solvent and experimental conditions.

-

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Procedure:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is recorded.

-

The spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands for functional groups. Key expected bands for this compound would include:

-

O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹).

-

C=O stretch of the carboxylic acid (~1700 cm⁻¹).

-

N-H stretch of the hydrochloride salt (~2400-2700 cm⁻¹).

-

C-H stretches of the aromatic and aliphatic groups (~2800-3100 cm⁻¹).

-

C=C stretches of the aromatic ring (~1450-1600 cm⁻¹).

-

-

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Apparatus: A mass spectrometer equipped with an ESI source.

-

Procedure:

-

The sample solution is infused into the ESI source.

-

The compound is ionized, typically forming the protonated molecule [M+H]⁺ in positive ion mode.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and any fragment ions. This allows for the confirmation of the molecular weight of the free base.

-

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a new chemical entity.

Conclusion

While some fundamental physicochemical data for this compound are available from chemical suppliers, a comprehensive experimental profile is lacking in the public domain. This guide provides standardized, generic protocols that can be employed by researchers and drug development professionals to determine the melting point, solubility, pKa, and spectral characteristics of this compound. The systematic application of these methods will enable a thorough understanding of its chemical and physical properties, which is essential for its further development and application.

References

An In-depth Technical Guide on 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride

CAS Number: 887922-93-2

Chemical and Physical Properties

3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride is a solid organic compound.[1] The majority of available data pertains to its basic physicochemical characteristics, which are crucial for laboratory handling, storage, and preliminary experimental design.

| Property | Value | Reference |

| CAS Number | 887922-93-2 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [2] |

| Molecular Weight | 241.71 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 166 to 170 °C | [3] |

| MDL Number | MFCD08690301 | [1] |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not described in the available search results. However, a general synthetic pathway can be inferred from its chemical structure, likely involving the reaction of a benzoic acid derivative with pyrrolidine, followed by hydrochloride salt formation. A generalized workflow for such a synthesis is proposed below.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Biological and Pharmacological Data

There is a significant lack of information regarding the mechanism of action, pharmacological effects, and toxicological profile of this compound in the public domain. The search results did not yield any preclinical or clinical studies. One supplier identifies it as a "fragment," suggesting it may be used in fragment-based drug discovery.[4]

Safety and Handling

Safety information is provided by chemical suppliers. The compound is associated with the following hazard and precautionary statements:

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation |

Storage: Store in a room temperature, inert atmosphere.[3]

Logical Relationship of Available Data

The currently available information is limited and primarily serves to identify the compound and provide basic safety guidance for its handling. The relationship between the available data points is straightforward, as depicted in the diagram below.

Caption: Logical relationship of available data for the target compound.

Conclusion and Future Directions

This compound is a commercially available compound with well-defined basic chemical properties. However, there is a clear absence of published research on its synthesis, biological activity, and potential therapeutic applications. For researchers and drug development professionals, this compound represents a starting point for investigation. Future work should focus on:

-

Development and publication of a detailed, reproducible synthetic protocol.

-

In vitro screening to identify potential biological targets.

-

In vivo studies to determine its pharmacokinetic and pharmacodynamic properties.

-

Comprehensive toxicological evaluation.

Without such fundamental research, the potential of this compound as a lead compound or research tool remains unknown.

References

An In-depth Technical Guide to the Spectral Analysis of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Functional Groups

3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride is characterized by a benzoic acid core substituted at the meta-position with a pyrrolidinylmethyl group. The hydrochloride salt form indicates that the pyrrolidine nitrogen is protonated. The key structural features to be identified by spectral analysis are:

-

Aromatic Ring: A 1,3-disubstituted (meta) benzene ring.

-

Carboxylic Acid Group: A -COOH group attached to the aromatic ring.

-

Pyrrolidine Ring: A five-membered saturated heterocyclic amine.

-

Methylene Bridge: A -CH₂- group connecting the aromatic ring and the pyrrolidine ring.

-

Quaternary Ammonium Salt: The protonated pyrrolidine nitrogen, forming a hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) in ¹H NMR are influenced by the electron-withdrawing carboxylic acid group and the electron-donating (though protonated) pyrrolidinylmethyl substituent. The spectrum is predicted to show signals in the following regions:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H |

| Aromatic (C-H) | 7.5 - 8.5 | Multiplet | 4H |

| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet | 2H |

| Pyrrolidine (-CH₂-N⁺-) | 3.0 - 4.0 | Multiplet | 4H |

| Pyrrolidine (-CH₂-) | 1.8 - 2.5 | Multiplet | 4H |

Note: The exact chemical shifts and multiplicities of the aromatic protons can be complex due to second-order coupling effects in a meta-substituted system.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic (C-COOH) | 130 - 135 |

| Aromatic (C-CH₂-) | 135 - 140 |

| Aromatic (C-H) | 125 - 135 |

| Methylene (-CH₂-) | 55 - 65 |

| Pyrrolidine (-CH₂-N⁺-) | 45 - 55 |

| Pyrrolidine (-CH₂-) | 20 - 30 |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids and amine salts.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.[1]

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A broadband proton-decoupled sequence is typically used.

-

Further 2D NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| N⁺-H stretch (Ammonium Salt) | 2400 - 2700 | Broad, Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N stretch | 1100 - 1250 | Medium |

| C-O stretch | 1210 - 1320 | Strong |

| O-H bend (Carboxylic Acid) | 900 - 960 | Broad, Medium |

The broad O-H stretch of the carboxylic acid is a highly characteristic feature.[2] The presence of the protonated amine will also contribute to the broadness in the N-H stretching region. The C=O stretch of the aryl carboxylic acid is expected to be a strong, sharp peak.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Solid State):

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and speed.[3]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectral Data

Molecular Weight: The molecular formula of the free base, 3-(1-Pyrrolidylmethyl)benzoic acid, is C₁₂H₁₅NO₂.

-

Monoisotopic Mass: 205.1103 g/mol

-

Average Mass: 205.252 g/mol

The hydrochloride salt is C₁₂H₁₆ClNO₂.

-

Molecular Weight: 241.71 g/mol

Expected Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the molecular ion peak (M⁺) for the free base would be observed at m/z 205. Key fragmentation pathways would likely involve:

-

Loss of the pyrrolidine ring: leading to a fragment at m/z 135 (C₈H₇O₂).

-

Formation of the pyrrolidinylmethyl cation: a prominent peak at m/z 84 (C₅H₁₀N).

-

Decarboxylation: Loss of COOH (45 Da) from the molecular ion.

Electrospray Ionization (ESI): For the hydrochloride salt, ESI in positive ion mode would be the method of choice. The base peak would likely be the protonated molecule [M+H]⁺ of the free base at m/z 206.

| Ion | Expected m/z | Method |

| [M+H]⁺ (of free base) | 206 | ESI (+) |

| [M]⁺ (free base) | 205 | EI |

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap, coupled with an appropriate ionization source (EI or ESI).

Sample Preparation (ESI):

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution is then directly infused into the ESI source or injected via a liquid chromatography system (LC-MS).

Data Acquisition (ESI):

-

The instrument is typically operated in positive ion mode to detect the protonated molecule.

-

A full scan spectrum is acquired to determine the m/z of the parent ion.

-

Tandem mass spectrometry (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions, which aids in structural confirmation.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like the aromatic ring.

Predicted UV-Vis Absorption Data

The benzoic acid chromophore is expected to exhibit characteristic absorption bands. Benzoic acid derivatives typically show two main absorption bands.[4]

| Transition | Expected λmax (nm) | Solvent |

| π → π | ~230 - 240 | Methanol or Water |

| n → π | ~270 - 280 | Methanol or Water |

The position and intensity of these bands can be influenced by the solvent and the pH of the solution.

Experimental Protocol for UV-Visible Spectroscopy

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water).

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use the same solvent as a reference blank.

Data Acquisition:

-

Record the spectrum over a range of approximately 200 to 400 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

Conclusion

The comprehensive spectral analysis of this compound, utilizing NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a detailed characterization of its molecular structure. By correlating the data from these orthogonal techniques, researchers can confirm the identity, verify the purity, and elucidate the structural features of the compound with high confidence. The expected spectral data and protocols outlined in this guide serve as a valuable resource for scientists and professionals engaged in drug development and chemical research.

References

Biological Screening of Novel Benzoic Acid Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel benzoic acid analogs, a class of compounds with significant therapeutic potential. Benzoic acid and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds and serve as key building blocks in synthetic organic chemistry.[1] This guide details the experimental protocols for evaluating their antimicrobial, antioxidant, and anticancer activities, presents quantitative data from various studies in structured tables for comparative analysis, and visualizes key biological pathways and experimental workflows.

Antimicrobial Activity of Benzoic Acid Analogs

Benzoic acid and its derivatives are known for their antimicrobial properties and are widely used as preservatives in the food and cosmetic industries.[2] The antimicrobial efficacy of novel analogs is a primary focus of screening efforts to combat the growing challenge of antibiotic resistance.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and other measures of antimicrobial activity for various benzoic acid analogs against different microbial strains.

| Compound/Analog | Microbial Strain | Activity (MIC/pMIC/LC50) | Reference |

| 2-chlorobenzoic acid derivative (Compound 6) | Escherichia coli | pMIC = 2.27 µM/ml | [3] |

| Schiff's bases of p-amino benzoic acid (PABA) | Bacillus subtilis | Generally more potent than esters | [4] |

| p-amino benzoic acid derivative (Compound 11) | Bacillus subtilis | pMIC = 2.11 µM/ml | [4] |

| p-amino benzoic acid derivative (Compound 14) | Escherichia coli | pMIC = 1.78 µM/ml | [4] |

| p-hydroxy benzoic acid derivative (Compound 14) | General antimicrobial | pMIC = 1.50 µM/ml | [5] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | MIC = 125 µg/mL | [6] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | Bacillus subtilis ATCC 6683 | MIC = 125 µg/mL | [6] |

| Benzoic acid | Escherichia coli O157 | MIC = 1 mg/mL | [7] |

| 2-hydroxybenzoic acid | Escherichia coli O157 | MIC = 1 mg/mL | [7] |

| para-aminobenzoic acid moiety (Compound 14, 18, 19) | Trypanosoma cruzi (NINOA strain) | LC50 < 0.15 µM | |

| para-aminobenzoic acid moiety (Compound 14, 18, 19) | Trypanosoma cruzi (INC-5 strain) | LC50 < 0.22 µM |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel benzoic acid analogs using the broth microdilution method.

Materials:

-

Test compounds (benzoic acid analogs)

-

Bacterial and/or fungal strains

-

Müller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compounds: Dissolve the benzoic acid analogs in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.[4]

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates microbial growth.[7]

Visualization: Antimicrobial Screening Workflow

Caption: A generalized workflow for determining the antimicrobial activity of novel compounds.

Antioxidant Activity of Benzoic Acid Analogs

Many benzoic acid derivatives, particularly those with hydroxyl substitutions, exhibit significant antioxidant properties by scavenging free radicals. This activity is crucial for mitigating oxidative stress implicated in various diseases.

Data Presentation: Antioxidant Activity

The following table presents the half-maximal inhibitory concentration (IC50) values from DPPH radical scavenging assays for different benzoic acid analogs. A lower IC50 value indicates higher antioxidant activity.

| Compound/Analog | Antioxidant Activity (IC50 in µM) | Reference |

| p-hydroxybenzoic acid | > p-hydroxymethoxybenzoic acid | [8] |

| p-hydroxymethoxybenzoic acid | > dihydroxybenzoic acid | [8] |

| dihydroxybenzoic acid | > p-hydroxydimethoxybenzoic acid | [8] |

| Monohydroxybenzoic derivatives | Generally show the best antioxidant properties | [9] |

| Derivatives with ortho and para -OH groups | Show the best antioxidant properties | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant capacity of benzoic acid analogs using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

Test compounds (benzoic acid analogs)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Test Compounds: Dissolve the benzoic acid analogs in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 150 µL). A blank well should contain only the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualization: Antioxidant Screening Workflow

Caption: A generalized workflow for the DPPH antioxidant activity assay.

Anticancer Activity of Benzoic Acid Analogs

Novel benzoic acid analogs are being extensively investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes, induction of apoptosis, and modulation of critical signaling pathways.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of various benzoic acid analogs against different cancer cell lines.

| Compound/Analog | Cancer Cell Line | Activity (IC50 in µM) | Reference | |---|---|---| | 2-[2-(benzoylamino)benzoylamino]benzoic acid analog (35g) | Adenovirus-infected cells | 0.6 | | | 2-[2-(benzoylamino)benzoylamino]benzoic acid analog (35j) | Adenovirus-infected cells | 0.6 | | | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 | 15.6 |[10] | | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative (Compound 18) | Human colorectal cancer | 4.53 |[10] | | 4-N-methyl benzoic acid silver nanoparticles | MCF-7 | 42.19 mg/ml |[10] | | 4a (4-fluorophenyl group) | MCF-7 | 2.99 |[11] | | 4j | MCF-7 | 1.83 |[11] | | Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 | 23.31 ± 0.09 |[12] | | Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | MCF-7 | 72.22 ± 0.14 |[12] | | Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | HepG2 | 53.29 ± 0.25 |[12] | | Benzoic Acid | MG63 (Bone cancer) | 85.54 ± 3.17 µg/ml (48h) | | | Benzoic Acid | CRM612 (Lung cancer) | 102.3 ± 15.6 µg/ml (48h) | | | Benzoic Acid | A673 (Bone cancer) | 105.8 ± 12.1 µg/ml (48h) | |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (benzoic acid analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the benzoic acid analogs for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Visualization: Anticancer Screening Workflow

Caption: A generalized workflow for assessing the cytotoxicity of novel compounds using the MTT assay.

Signaling Pathways Modulated by Benzoic Acid Analogs

The therapeutic effects of benzoic acid analogs are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[12] Some benzoic acid derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

Caption: Inhibition of the NF-κB pathway by certain benzoic acid analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some benzoic acid analogs may exert their anticancer effects by modulating MAPK signaling.

Caption: Potential modulation of the MAPK/ERK pathway by benzoic acid analogs.

Apoptosis Pathway

Induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer drugs. Certain benzoic acid derivatives have been shown to trigger apoptosis in cancer cells through intrinsic or extrinsic pathways.[14]

Caption: Induction of apoptosis by benzoic acid analogs through the intrinsic pathway.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of benzoic acid analogs. The nature, position, and number of substituents on the benzoic acid scaffold significantly influence their therapeutic properties.

Key SAR Insights

-

Antimicrobial Activity: The presence of electron-withdrawing groups, such as halogens, on the aromatic ring can enhance antibacterial activity.[4] The type of linkage (e.g., Schiff base vs. ester) also plays a crucial role, with Schiff bases of p-aminobenzoic acid generally showing greater potency than their ester counterparts.[4] The position of substituents is also critical; for instance, a hydroxyl group at the ortho position of benzoic acid can increase its antibacterial effect against E. coli.[7]

-

Antioxidant Activity: The antioxidant capacity of benzoic acid derivatives is strongly correlated with the number and position of hydroxyl groups. Dihydroxy and trihydroxy derivatives are generally more potent radical scavengers than monohydroxy derivatives.[8][9] The relative position of hydroxyl groups also influences activity, with ortho and para substitutions often being more effective.[9]

-

Anticancer Activity: For anticancer activity, the SAR is more complex and target-dependent. However, certain trends have been observed. For example, in a series of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, the ortho, ortho substituent pattern and the presence of a carboxylic acid were favorable for activity. The introduction of specific substituents, such as a 4-fluorophenyl group, has been shown to increase the antiproliferative activity of some acrylamide-PABA analogs.[11]

Visualization: SAR Logical Relationships

Caption: Logical relationships in the structure-activity of benzoic acid analogs.

This guide provides a foundational understanding of the biological screening of novel benzoic acid analogs. Further in-depth research into specific analogs and their mechanisms of action will continue to drive the development of new and effective therapeutic agents.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. antiox.org [antiox.org]

- 10. preprints.org [preprints.org]

- 11. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Assessment of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride: A Technical Overview of Structurally Related Compounds

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific biological assessment data for 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride (CAS No. 887922-93-2). Therefore, this guide provides an overview of the biological activities of structurally related compounds containing pyrrolidine and benzoic acid moieties, offering potential areas of investigation for the target compound. The experimental protocols and data presented are based on these related molecules and should be considered as a predictive framework rather than a direct assessment of this compound.

Introduction to Pyrrolidine and Benzoic Acid Derivatives in Drug Discovery

The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that is a prominent scaffold in medicinal chemistry. Its three-dimensional structure allows for the exploration of chemical space, which is advantageous for designing molecules with specific biological targets. Similarly, the benzoic acid moiety is a common functional group in many biologically active compounds, often involved in key interactions with protein targets. The combination of these two fragments in this compound suggests potential for a range of pharmacological activities.

Potential Biological Activities Based on Structural Analogs

While no direct studies on this compound were found, research on related structures provides insights into potential biological activities.

-

Antimicrobial and Antifungal Activity: Benzoic acid derivatives have been investigated for their antifungal properties. For instance, some derivatives have been found to target fungal-specific enzymes like CYP53. Additionally, various pyrrole derivatives have demonstrated antimicrobial and antibiofilm activities.

-

Analgesic and Anti-inflammatory Effects: Derivatives of 5-acetamido-2-hydroxy benzoic acid have been explored for their analgesic properties, with some showing better binding affinity to COX-2 receptors than existing drugs.

-

Enzyme Inhibition:

-

Acetylcholinesterase (AChE) and BACE1 Inhibition: Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives have been designed and synthesized as dual inhibitors of AChE and BACE1, which are key enzymes in Alzheimer's disease pathology.

-

InhA Inhibition: Pyrroyl-1,3,4-thiadiazole derivatives have been identified as inhibitors of InhA, an enzyme essential for the survival of Mycobacterium tuberculosis.

-

-

Ion Channel Modulation: Certain benzimidazole scaffolds containing a pyrrolidine moiety have been identified as potent and selective inhibitors of the TRPC5 ion channel, which is implicated in pain and kidney disease.

Generalized Experimental Workflow for Initial Biological Assessment

The following diagram illustrates a typical workflow for the initial biological assessment of a novel chemical entity like this compound. This process begins with in silico predictions and progresses through in vitro and in vivo testing.

Detailed Methodologies for Key Experiments

The following are generalized protocols for experiments that would be central to the biological assessment of a compound like this compound, based on the activities of its structural analogs.

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

-

Microorganism Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth.

-

Inoculation and Incubation: The standardized microbial suspension is added to each well of the microtiter plate. The plate is then incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific enzyme target.

Protocol:

-

Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of the test compound.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add various concentrations of the test compound (and a vehicle control).

-

Add the enzyme solution and incubate for a pre-determined time to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a specific period at the optimal temperature for the enzyme.

-

Stop the reaction (if necessary) and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Data Presentation

As no quantitative data is available for this compound, the following table is a template demonstrating how such data would be presented.

| Assay Type | Target | Metric | Value (µM) |

| Antimicrobial | Staphylococcus aureus | MIC | Data Not Available |

| Antimicrobial | Escherichia coli | MIC | Data Not Available |

| Antifungal | Candida albicans | MIC | Data Not Available |

| Enzyme Inhibition | Target X | IC50 | Data Not Available |

| Ion Channel | Target Y | IC50 | Data Not Available |

Conclusion and Future Directions

While the biological profile of this compound remains uncharacterized in the public domain, the analysis of its structural components—a pyrrolidine ring and a benzoic acid moiety—suggests several plausible avenues for investigation. Based on the activities of related compounds, initial screening efforts could fruitfully focus on antimicrobial, anti-inflammatory, and specific enzyme or ion channel inhibitory activities. The generalized workflow and protocols provided in this guide offer a standard framework for conducting such an initial biological assessment. Further research is required to elucidate the specific pharmacological properties of this compound.

In Silico Modeling of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride Interactions: A Technical Guide

Disclaimer: This document presents a hypothetical in silico modeling study of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride. As of the time of writing, specific biological targets and extensive experimental data for this compound are not publicly available. Therefore, this guide outlines a comprehensive and scientifically rigorous workflow that can be applied to investigate its potential interactions, using a plausible, illustrative biological target for demonstration purposes. The data presented herein is generated for exemplary purposes and should not be considered factual.

Introduction

This compound is a small molecule featuring a benzoic acid moiety and a pyrrolidine ring. The pyrrolidine ring is a common scaffold in many biologically active compounds, known to be a versatile feature in drug discovery.[1] Similarly, benzoic acid derivatives have shown a range of biological activities, including antifungal and antiparasitic properties.[2][3] The combination of these functional groups suggests that this compound may exhibit interesting pharmacological properties.

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to investigate ligand-receptor interactions at a molecular level.[4][5] Computational methods such as molecular docking and molecular dynamics (MD) simulations allow for the prediction of binding affinities, elucidation of binding modes, and the simulation of the dynamic behavior of ligand-receptor complexes.[4][5]

This technical guide provides a detailed framework for the in silico investigation of this compound's interactions with a hypothetical biological target. For the purpose of this guide, we will hypothesize that due to its structural similarity to certain classes of neurotransmitter reuptake inhibitors, a relevant target for investigation could be the human Dopamine Transporter (DAT) . This guide is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for molecular docking and molecular dynamics simulations, structured data presentation, and visualization of the experimental workflow.

In Silico Modeling Workflow

The overall workflow for the in silico modeling of this compound interactions is depicted below. This process begins with target identification and preparation, followed by ligand preparation, molecular docking to predict the binding pose, and finally, molecular dynamics simulations to assess the stability of the complex.

Experimental Protocols

Target and Ligand Preparation

3.1.1. Target Protein Preparation

-

Structure Retrieval: The three-dimensional crystal structure of the human Dopamine Transporter (DAT) is obtained from the Protein Data Bank (PDB ID: 4M48).

-

Protein Cleaning: The protein structure is prepared using UCSF Chimera. This involves removing water molecules, co-crystalized ligands, and any non-essential ions from the PDB file.

-

Protonation and Chain Repair: Missing hydrogen atoms are added, and any missing side chains or loops in the protein structure are repaired using the structure preparation tools within UCSF Chimera or similar software like Maestro (Schrödinger). The protein is then protonated at a physiological pH of 7.4.

-

Energy Minimization: The prepared protein structure is subjected to a brief energy minimization using a molecular mechanics force field (e.g., AMBER or CHARMM) to relieve any steric clashes.[6]

3.1.2. Ligand Preparation

-

Ligand Sketching and 3D Conversion: The 2D structure of 3-(1-Pyrrolidylmethyl)benzoic Acid is drawn using a chemical sketcher like MarvinSketch or ChemDraw and converted to a 3D structure.

-

Protonation and Tautomerization: The ligand is protonated at a physiological pH of 7.4. Different tautomeric and ionization states are considered and generated.

-

Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94).

-

File Format Conversion: The prepared ligand structure is saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[5][7]

3.2.1. Docking Protocol using AutoDock Vina

-

Grid Box Definition: A grid box is defined around the known binding site of the DAT. The center and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or through literature information on the active site residues.

-

Docking Execution: The prepared ligand is docked into the defined binding site of the prepared DAT structure using AutoDock Vina. The Lamarckian genetic algorithm is a commonly used search algorithm for this purpose.[8]

-

Pose Analysis: The resulting docking poses are ranked based on their predicted binding affinities (scoring function). The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[5][6]

3.3.1. MD Simulation Protocol using GROMACS

-

System Setup: The top-ranked docked complex from the molecular docking step is used as the starting structure for the MD simulation.

-

Force Field Selection: A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic interactions.[6]

-

Solvation: The complex is placed in a periodic box of appropriate dimensions and solvated with a pre-equilibrated water model (e.g., TIP3P).

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

-

Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any bad contacts.

-

Equilibration: The system is equilibrated in two phases:

-

NVT Ensemble (Constant Number of Particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant.

-

NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): The pressure of the system is coupled to a barostat to bring it to the target pressure (e.g., 1 bar).

-

-

Production MD: After equilibration, a production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

-

Trajectory Analysis: The saved trajectory is analyzed to evaluate the stability of the complex and to calculate various properties. This includes calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues. Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) can also be performed to obtain a more accurate estimate of the binding affinity.

Data Presentation

The quantitative data generated from the in silico modeling would be summarized in structured tables for clear interpretation and comparison.

Table 1: Hypothetical Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| 3-(1-Pyrrolidylmethyl)benzoic Acid | -8.5 | 3 | ASP79, SER149, PHE320 |

| Known DAT Inhibitor (e.g., Cocaine) | -9.2 | 2 | ASP79, TYR156 |

Table 2: Hypothetical Molecular Dynamics Simulation Analysis (100 ns)

| System | Average RMSD of Protein Backbone (Å) | Average RMSD of Ligand (Å) | Average Binding Free Energy (MM/GBSA) (kcal/mol) |

| DAT - 3-(1-Pyrrolidylmethyl)benzoic Acid Complex | 1.8 ± 0.3 | 1.2 ± 0.2 | -35.6 ± 4.1 |

| Apo-DAT (Ligand-free) | 2.1 ± 0.4 | N/A | N/A |

Signaling Pathway Visualization

The hypothetical interaction of this compound with the Dopamine Transporter would modulate dopamine signaling. The diagram below illustrates the potential downstream effects of DAT inhibition.

Conclusion

This technical guide outlines a comprehensive in silico workflow for investigating the potential interactions of this compound with a hypothetical biological target, the human Dopamine Transporter. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable preliminary data on the binding mode, affinity, and stability of the ligand-receptor complex. The structured presentation of this data, combined with visualizations of the workflow and relevant biological pathways, provides a robust framework for guiding further experimental validation and accelerating the drug discovery process.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoic acid derivatives from Piper species and their antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. Molecular Docking - An easy protocol [protocols.io]

The Ascendancy of the Pyrrolidine Scaffold: A Technical Guide to Discovery and Synthesis of Novel Derivatives

For Immediate Release

[City, State] – The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, continues to be a cornerstone in modern drug discovery and development. Its unique structural and physicochemical properties make it a privileged scaffold for the design of novel therapeutic agents targeting a wide array of diseases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of recent advancements in the discovery and synthesis of novel pyrrolidine derivatives, with a focus on their therapeutic applications as inhibitors of α-glucosidase, Tumor Necrosis Factor-alpha (TNF-α), and the C-X-C Motif Chemokine Receptor 4 (CXCR4).

The versatility of the pyrrolidine motif allows for the creation of diverse chemical libraries with distinct biological activities. By strategically modifying the pyrrolidine core, researchers can fine-tune the pharmacological properties of these compounds to achieve desired potency and selectivity. This guide delves into the synthetic methodologies, quantitative biological data, and underlying mechanisms of action for promising new pyrrolidine-based compounds.

Quantitative Biological Data of Novel Pyrrolidine Derivatives

The following tables summarize the inhibitory activities of recently developed pyrrolidine derivatives against their respective targets.

Table 1: α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives [1]

| Compound ID | Modification | IC50 (µg/mL) |

| 3g | N-Boc deprotected, p-OCH3 substituted aniline | 18.04 |

| 3f | N-Boc deprotected, o-OCH3 substituted aniline | 27.51 |

| 3e | N-Boc deprotected, m-OCH3 substituted aniline | 28.55 |

| 3d | N-Boc deprotected, p-CH3 substituted aniline | 29.38 |

| 3a | N-Boc deprotected, unsubstituted aniline | 47.19 |

| 3c | N-Boc deprotected, p-Cl substituted aniline | 72.73 |

| Acarbose | Standard | 5.54 |

Table 2: TNF-α Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives

| Compound ID | Description | IC50 (µM) | Reference |

| 13e | N-substituted pyrrolidine-2,5-dione derivative | 0.98 | [2] |

| Compound 2 | Thiourea derivative with pyrrolidine moiety | 6.5 ± 0.8 | [3] |

| Compound 3 | Thiourea derivative with pyrrolidine moiety | 27.4 ± 1.7 | [3] |

| Compound 1 | Benzophenone derivative with pyrrolidine moiety | 32.5 ± 4.5 | [3] |

Table 3: CXCR4 Antagonistic Activity of a Novel Pyrrolidine-Based Compound [4][5][6][7]

| Compound ID | Assay Type | IC50 (nM) |

| 46 | CXCR4 Receptor Binding (12G5 Antibody Displacement) | 79 |

| 46 | CXCL12-Induced Cytosolic Calcium Flux | 0.25 |

Experimental Protocols

Detailed methodologies for the synthesis of representative pyrrolidine derivatives are provided below.

General Synthesis of Pyrrolidine-Based α-Glucosidase Inhibitors[1]

A general two-step procedure for the synthesis of N-aryl pyrrolidine-2-carboxamides is as follows:

Step 1: Synthesis of (S)-tert-butyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate (Intermediate 3a)

To a solution of N-Boc-L-proline (1.0 g, 4.65 mmol) in dry tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere, was added N-methylmorpholine (NMM) (0.56 mL, 5.11 mmol) and the mixture was cooled to -15 °C. Isobutyl chloroformate (0.66 mL, 5.11 mmol) was then added dropwise and the reaction mixture was stirred for 15 minutes. A solution of aniline (0.42 mL, 4.65 mmol) in dry THF (5 mL) was added and the reaction was stirred at -15 °C for 30 minutes and then at room temperature for 12 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the solvent was removed under reduced pressure, and the residue was dissolved in ethyl acetate (50 mL). The organic layer was washed successively with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which was purified by column chromatography to yield intermediate 3a .

Step 2: Synthesis of (S)-N-phenylpyrrolidine-2-carboxamide (Final Compound 4a)

Intermediate 3a (0.5 g, 1.72 mmol) was dissolved in dry dichloromethane (DCM, 10 mL) and cooled to 0 °C. A solution of 20% trifluoroacetic acid (TFA) in DCM (5 mL) was added dropwise. The reaction mixture was stirred at room temperature for 4 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was dissolved in ethyl acetate (30 mL) and washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product 4a .

Synthesis of Pyrrolidine-2,5-dione based TNF-α Inhibitors[8]

A general procedure for the synthesis of 3-chloro-N-aryl pyrrolidine-2,5-diones is as follows:

A mixture of maleic anhydride and an appropriate aromatic amine is reacted to open the anhydride ring, yielding a (Z)-4-oxo-4-(arylamino)but-2-enoic acid intermediate. This intermediate is then refluxed with thionyl chloride (SOCl₂) to afford the corresponding 3-chloro-1-aryl pyrrolidine-2,5-dione.

Synthesis of Pyrrolidine-Based CXCR4 Antagonist (Compound 46)[4][6][7][9]

The synthesis of the potent CXCR4 antagonist, compound 46 , involves a multi-step synthetic route, the specifics of which are detailed in the cited literature. The general approach involves the construction of a substituted pyrrolidine scaffold followed by the introduction of pyridine, piperazine, and pyrimidine moieties to achieve the final complex structure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Caption: Mechanism of α-glucosidase inhibition by pyrrolidine derivatives.

Caption: Simplified TNF-α signaling pathway and inhibition.

References

- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enigmatic Mechanism of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride: A Predictive Technical Guide

For Immediate Release

Shanghai, PRC – December 27, 2025 – In the intricate landscape of drug discovery, understanding the precise mechanism of action of a novel chemical entity is paramount. This technical guide delves into the predicted mechanism of action of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride, a compound of interest for researchers and drug development professionals. Due to the limited direct experimental data on this specific molecule, this paper synthesizes information from structurally related compounds to build a robust predictive model of its biological activity. This document provides a comprehensive overview of its potential therapeutic targets, supported by detailed experimental protocols and logical workflow diagrams to guide future research.

Compound Profile: this compound

| Identifier | Value |

| IUPAC Name | 3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride |

| CAS Number | 13078-93-6 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.72 g/mol |

| Structure |

|

Predicted Mechanism of Action: A Multi-Target Hypothesis

Based on an extensive review of scientific literature on structurally analogous compounds, we predict that this compound is likely to exhibit a multi-target mechanism of action, primarily focused on the central nervous system and cellular protein homeostasis. The core structural motifs, an N-substituted pyrrolidine linked to a benzoic acid derivative, are prevalent in compounds with known neurological and cellular regulatory activities.

Predicted Biological Targets

Our analysis points towards two primary areas of biological activity:

-

Neurological Targets: The N-benzylpyrrolidine scaffold is a well-established pharmacophore in the development of agents for neurodegenerative diseases. Structurally similar molecules have demonstrated inhibitory activity against key enzymes in the pathophysiology of Alzheimer's disease, namely acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1) . Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while BACE-1 inhibition reduces the production of amyloid-beta peptides, a hallmark of Alzheimer's.

-

Cellular Homeostasis Targets: Benzoic acid derivatives have been implicated in the regulation of protein degradation pathways. We hypothesize that this compound may modulate the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP) . These pathways are crucial for clearing misfolded or aggregated proteins, and their dysregulation is associated with a variety of diseases, including cancer and neurodegeneration.

The predicted signaling pathways are illustrated below:

Experimental Protocols for Target Validation

To empirically validate the predicted mechanisms of action, a series of well-established in vitro assays are recommended. The following section provides detailed methodologies for key experiments.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), which is detected spectrophotometrically at 412 nm. The rate of TNB²⁻ formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a fresh stock solution of ATCI (14 mM) in deionized water.

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer.

-

-

Assay Protocol (200 µL final volume):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of the test compound or control solution to the respective wells.

-

Add 10 µL of AChE solution to all wells except the blank.

-